molecular formula C18H12O5 B1166035 Butyl isopropyl titanate CAS No. 109438-28-0

Butyl isopropyl titanate

Cat. No.: B1166035
CAS No.: 109438-28-0
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Description

Butyl isopropyl titanate (BIPT), also referred to as isopropyl butyl titanate, is a highly reactive organotitanium compound with the CAS number 68955-22-5. It is a blend of 80% tetra iso-propyl titanate and 20% tetra n-butyl titanate, engineered to achieve a lower melting point compared to pure tetra iso-propyl titanate (IPTM) . This unique composition enhances its solubility in organic solvents, making it versatile for applications requiring controlled hydrolysis, such as sol-gel synthesis of nanomaterials like titanium dioxide (TiO₂) . BIPT is extremely moisture-sensitive, necessitating strict handling under anhydrous conditions to prevent premature hydrolysis. Its primary uses include catalysis, surface modification, and as a precursor in nanomaterial fabrication.

Properties

CAS No.

109438-28-0

Molecular Formula

C18H12O5

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis and Condensation Reactions

Butyl isopropyl titanate undergoes rapid hydrolysis in the presence of water, producing titanium dioxide (TiO₂) and corresponding alcohols. The reaction proceeds through oxo-alkoxo intermediates, with the general equation:
Ti OR 4+2H2OTiO2+4ROH\text{Ti OR }_4+2\text{H}_2\text{O}\rightarrow \text{TiO}_2+4\text{ROH}
Key factors influencing hydrolysis :

  • pH : Acidic conditions accelerate hydrolysis and promote rutile-phase TiO₂ formation .

  • Temperature : Hydrothermal treatment at 100°C induces crystallization within 12 hours .

Hydrolysis Products Under Controlled Conditions

ConditionProductByproductSource
Ambient moistureAmorphous TiO₂Isopropanol, Butanol
Acidic hydrothermalRutile-phase TiO₂ nanoparticles
Pyrolysis (>200°C)Crystalline TiO₂ + Dibutyl ether

Alkoxide Exchange Reactions

The compound participates in ligand-exchange reactions with alcohols, enabling tailored modification of its coordination sphere:
Ti OBu x(OiPr)4x+HORTi OBu x1(OiPr)4x(OR)+HOBu\text{Ti OBu }_x(\text{O}^i\text{Pr})_{4-x}+\text{HOR}\rightarrow \text{Ti OBu }_{x-1}(\text{O}^i\text{Pr})_{4-x}(\text{OR})+\text{HOBu}
Applications :

  • Synthesis of mixed-ligand titanates for specialized catalysts .

  • Compatibility adjustment with solvents (e.g., ethanol, glycols) .

Catalytic Activity in Esterification and Transesterification

This compound acts as a high-efficiency catalyst due to its Lewis acidity.

Reactions with Siloxanes and Organosilicon Compounds

This compound reacts with cyclosiloxanes to form siloxane-titanium hybrids. For example, with octamethylcyclotetrasiloxane:
Ti OR 4+(Me2SiO)4Me2Si OR 2+polymers\text{Ti OR }_4+(\text{Me}_2\text{SiO})_4\rightarrow \text{Me}_2\text{Si OR }_2+\text{polymers}
Key outcomes :

  • Enhanced thermal stability in silicone composites .

  • Improved adhesion in coatings via Si–O–Ti bridging .

Thermal Decomposition and Pyrolysis

Pyrolysis above 200°C yields TiO₂ and ethers:
Ti OBu x(OiPr)4xTiO2+Bu2O+Pr2O\text{Ti OBu }_x(\text{O}^i\text{Pr})_{4-x}\rightarrow \text{TiO}_2+\text{Bu}_2\text{O}+\text{Pr}_2\text{O}
Applications :

  • Sol-gel synthesis of TiO₂ thin films .

  • Nanomaterial fabrication for photocatalysis .

Coordination Chemistry and Chelation

The titanate forms stable chelates with diethanolamines, enhancing hydrolytic stability:
Ti OR 4+HN C2H4OH)2Ti OR 2[N C2H4O)2]+2ROH\text{Ti OR }_4+\text{HN C}_2\text{H}_4\text{OH})_2\rightarrow \text{Ti OR }_2[\text{N C}_2\text{H}_4\text{O})_2]+2\text{ROH}
Properties of chelates :

  • Soluble in polar solvents (e.g., isopropanol, water) .

  • Retain catalytic activity while mitigating discoloration .

Interaction with Polymers and Composite Materials

As a coupling agent, this compound forms atomic monolayers on inorganic fillers (e.g., CaCO₃, silica), improving polymer-filler compatibility:

Comparison with Silane Coupling Agents

PropertyTitanateSilane
Reaction mechanismProton coordinationSilanol condensation
Functional sites3 (Ti, X, Y)1 (Si–O–R)
Temperature toleranceUp to 300°C<100°C

Outcomes :

  • Reduced melt viscosity in polymer composites .

  • Enhanced mechanical strength in dental resins .

Comparison with Similar Compounds

Functional Implications :

  • BIPT’s lower melting point broadens its utility in temperature-sensitive applications.
  • IPTM’s purity is preferred for stoichiometric reactions requiring precise titanium content.

Sodium Titanate

Inorganic vs. Organic Titanates: Sodium titanate (e.g., Na₂TiO₃) is an inorganic compound synthesized via soda ash roasting of ilmenite (FeTiO₃) at high temperatures. Unlike BIPT, it is water-stable and used in metallurgy and ceramic production .

Property This compound (BIPT) Sodium Titanate
Chemical Class Organotitanate Inorganic titanate
Synthesis Sol-gel hydrolysis Soda ash roasting of ilmenite
Reactivity Hydrolysis-sensitive Water-stable
Application Nanomaterials, catalysis Water treatment, ion-exchange materials

Key Contrast :

  • Sodium titanate’s inorganic nature and thermal stability make it unsuitable for organic-phase reactions where BIPT excels.

Research Findings and Data

  • BIPT in Nanomaterial Synthesis: BIPT’s controlled hydrolysis (with acetic acid as a chelator) produces uniform TiO₂ colloids, critical for photocatalytic applications .
  • NDZ105 in Composites : Studies highlight NDZ105’s efficacy in improving mechanical properties of polymer-TiC composites by enhancing filler-matrix bonding .
  • Sodium Titanate Production : Roasting ilmenite with soda ash yields sodium titanate intermediates, enabling cost-effective titanium extraction .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for butyl isopropyl titanate, and which characterization techniques are critical for verifying its structural integrity?

  • Methodological Answer : this compound is typically synthesized via esterification reactions between titanium tetrachloride and the corresponding alcohols (butanol and isopropanol) under inert conditions. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm ligand coordination and purity .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., Ti-O-C bonds) .
  • Elemental Analysis : To validate stoichiometric ratios of C, H, and Ti .
  • X-ray Diffraction (XRD) : For crystalline structure determination, if applicable .
    • Best Practices : Ensure reaction conditions (temperature, solvent purity, and molar ratios) are meticulously documented to enable reproducibility .

Q. How does solvent polarity influence the solubility and reactivity of this compound in precursor solutions for thin-film deposition?

  • Methodological Answer : Solvent effects can be systematically studied using:

  • Solubility Tests : Measure solubility parameters (Hansen solubility parameters) in solvents like toluene, ethanol, and acetone .
  • Kinetic Studies : Monitor hydrolysis rates via dynamic light scattering (DLS) or UV-Vis spectroscopy to correlate solvent polarity with reaction kinetics .
  • Data Presentation : Tabulate results to compare solvent polarity indices with observed reactivity (example below):
SolventPolarity IndexHydrolysis Rate (s⁻¹)
Toluene2.40.05
Ethanol5.20.87
  • Critical Consideration : Control atmospheric moisture to avoid premature hydrolysis during testing .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound as a catalyst in asymmetric polymerization reactions, and how can competing pathways be experimentally distinguished?

  • Methodological Answer :

  • Mechanistic Probes : Use isotopic labeling (e.g., deuterated alcohols) in kinetic isotope effect (KIE) studies to identify rate-determining steps .
  • Spectroscopic Techniques : In-situ Raman or NMR spectroscopy to monitor intermediate species during polymerization .
  • Computational Modeling : Density Functional Theory (DFT) calculations to compare energy barriers of competing pathways (e.g., ligand dissociation vs. monomer coordination) .
    • Data Contradiction Resolution : Reconcile conflicting catalytic efficiency reports by standardizing reaction conditions (e.g., monomer concentration, temperature) and validating data with triplicate trials .

Q. How can the thermal decomposition pathways of this compound be elucidated under oxidative versus inert atmospheres, and what analytical methods are optimal for identifying decomposition byproducts?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Compare mass loss profiles in N₂ vs. O₂ environments to differentiate oxidative degradation from pyrolysis .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., CO₂, hydrocarbons) .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze surface composition of residual solids to detect TiO₂ formation .
    • Experimental Design : Include control experiments with pure ligands (butanol/isopropanol) to isolate titanium-centered decomposition effects .

Data Analysis and Contradiction Management

Q. What strategies can resolve discrepancies in reported activation energies for this compound-mediated esterification reactions?

  • Methodological Answer :

  • Systematic Review : Meta-analysis of literature data to identify outliers caused by inconsistent calorimetry methods (e.g., differential scanning calorimetry vs. isothermal titration) .
  • Sensitivity Analysis : Use Arrhenius plots to assess the impact of temperature measurement errors on activation energy calculations .
  • Collaborative Validation : Cross-laboratory replication of key studies with shared protocols to minimize instrumental variability .

Q. How should researchers design experiments to evaluate the environmental persistence of this compound in aqueous systems, considering conflicting biodegradability claims?

  • Methodological Answer :

  • Controlled Hydrolysis Studies : Simulate natural water conditions (pH 5–9, 25°C) and quantify titanium release via inductively coupled plasma mass spectrometry (ICP-MS) .
  • Ecotoxicity Assays : Use algal growth inhibition tests (e.g., Chlorella vulgaris) to assess ecological impact .
  • Data Interpretation : Compare half-life estimates across studies while accounting for differences in experimental scale (lab vs. mesocosm) .

Guidance for Experimental Replication and Validation

Q. What steps ensure the reproducibility of sol-gel synthesis protocols using this compound as a precursor?

  • Methodological Answer :

  • Detailed Documentation : Report exact molar ratios, aging times, and drying conditions to minimize variability .
  • Interlab Comparisons : Share precursor batches between research groups to isolate protocol-dependent vs. material-dependent outcomes .
  • Open Data Practices : Publish raw XRD and BET surface area data to facilitate direct comparisons .

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